[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl] furan-2-carboxylate
Overview
Description
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl] furan-2-carboxylate is a useful research compound. Its molecular formula is C22H14BrNO4S2 and its molecular weight is 500.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate is 498.95476 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Cancer Potential
A key application area for compounds like 4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate is in anti-cancer research. Studies have shown that certain quinuclidinone derivatives exhibit potent anti-proliferative properties against cancer cells. These compounds are synthesized using a similar structure and have shown significant efficacy in cell viability assays, making them promising candidates for cancer treatment research (Soni, Sanghvi, Devkar, & Thakore, 2015).
Photodynamic Therapy for Cancer
Compounds structurally related to 4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate have been investigated for their potential in photodynamic therapy, a technique used to treat cancer. The zinc phthalocyanine derivatives, exhibiting similar chemical structures, have shown high singlet oxygen quantum yield, an important factor in the effectiveness of photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Certain derivatives of 4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate have been explored for their antimicrobial properties. Studies have synthesized and characterized compounds with similar structures to assess their efficacy against various bacteria and fungi. This research indicates potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Antipsychotic and Anticonvulsant Agents
Research on similar thiazolidine derivatives has revealed their potential as antipsychotic and anticonvulsant agents. These compounds, synthesized and characterized through various methods, have been screened for their neurological effects, showing promising results in this field (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Properties
IUPAC Name |
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO4S2/c23-16-11-15(8-9-17(16)28-21(26)18-7-4-10-27-18)12-19-20(25)24(22(29)30-19)13-14-5-2-1-3-6-14/h1-12H,13H2/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCFZPQSPVEDOT-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)Br)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC=CO4)Br)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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